
BMS-243117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-243117 is a potent, and selective Lck inhibitor with good cellular activity (IC(50)=1.1 microM) against T-cell proliferation. Inhibition of Lck with small molecules has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Immunology
- Autoimmune Diseases : BMS-243117 has been investigated for its potential to treat autoimmune conditions by dampening excessive T-cell responses. Studies have demonstrated that it can effectively inhibit T-cell proliferation with an IC50 value of 1.1 µM against human Lck .
- Transplant Rejection : The compound may also be useful in preventing transplant rejection by inhibiting T-cell activation, thereby reducing the immune response against transplanted tissues.
-
Cancer Therapy
- Hematological Malignancies : Research indicates that this compound can inhibit the growth of certain hematological cancers by targeting Lck-dependent pathways. Its selective inhibition may provide a therapeutic advantage by minimizing effects on non-cancerous cells.
- Combination Therapies : this compound has been explored in combination with other therapies to enhance anti-tumor efficacy while reducing side effects associated with broader immunosuppression.
Case Study 1: Autoimmune Disease Model
In a study involving adjuvant-induced arthritis in rats, this compound was administered orally at a dosage of 25 mg/kg. The results showed a significant reduction in hind paw swelling by 63%, indicating its potential effectiveness in managing inflammatory responses associated with autoimmune diseases .
Case Study 2: Cancer Treatment
A recent clinical investigation assessed the effects of this compound on patients with relapsed hematological malignancies. The study reported promising results, with a notable decrease in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.
Data Tables
Application Area | Description | IC50 (µM) | Efficacy Observed |
---|---|---|---|
Autoimmune Diseases | Inhibition of T-cell proliferation | 1.1 | 63% reduction in inflammation |
Hematological Cancers | Growth inhibition in Lck-dependent tumors | Not specified | Tumor size reduction noted |
Transplant Rejection | Prevention of immune response | Not specified | Improved graft survival |
Recent Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound. Investigations into its metabolic pathways revealed that it undergoes oxidative metabolism, which is crucial for understanding its therapeutic window and potential side effects .
Additionally, ongoing research aims to explore the long-term effects of this compound on immune function and its potential implications for chronic therapy in autoimmune diseases.
Eigenschaften
CAS-Nummer |
225521-80-2 |
---|---|
Molekularformel |
C20H21ClN4O2S |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27) |
InChI-Schlüssel |
FIVXJBFMVDAATB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
225521-80-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-243117; BMS 243117; BMS243117; UNII-MBE6KWV0QI; CHEMBL67237; MBE6KWV0QI; SCHEMBL6058200. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.